Fmoc-L-norleucine
Overview
Description
Fmoc-L-norleucine is a leucine derivative . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-norleucine or (S)-2-(FMOC-amino)hexanoic acid . It is commonly used in laboratory chemicals .
Synthesis Analysis
Fmoc-L-norleucine is often used as a building block for solid phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-L-norleucine is C21H23NO4 . Its molecular weight is 353.41 g/mol .Chemical Reactions Analysis
Fmoc-L-norleucine is used in peptide synthesis and protein engineering . It plays a pivotal role in modifying the structure and function of proteins, peptides, enzymes, and antibodies . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-norleucine appears as a white to off-white powder . It has a melting point of 140 - 146 °C .Scientific Research Applications
“Fmoc-L-norleucine” is a chemical compound with the molecular formula C21H23NO4 . It is often used in research settings, particularly in the field of organic chemistry . The compound is typically white in color and comes in a powder form . It has a melting point between 140°C to 142°C .
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Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine
- Field: Organic Chemistry
- Summary: Fmoc-L-norleucine has been used in the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine . This process involves an alkylation reaction of a chiral glycine equivalent .
- . The process involves the use of a new generation of chiral glycine equivalent (S)-4, prepared from commercially available ligand (S)-5 .
- Results: The result is a convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine via an alkylation reaction with CF3(CH2)3I .
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Peptide & Solid Phase Synthesis
- Field: Biochemistry
- Summary: Fmoc-L-norleucine is often used as a building block for peptide synthesis . It is particularly useful in solid-phase peptide synthesis (SPPS), a common method for peptide production .
- Method: In SPPS, the Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . After the peptide chain is assembled, the Fmoc group can be removed to yield the final product .
- Results: The specific results can vary depending on the exact experimental conditions and the peptide being synthesized .
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Synthesis of Fluorinated Amino Acids
- Field: Organic Chemistry
- Summary: Fmoc-L-norleucine has been used in the synthesis of fluorinated amino acids, such as Fmoc-(S)-6,6,6-trifluoro-norleucine . These fluorinated amino acids have various applications in bio-medicinal studies and drug design .
- Method: The synthesis involves an alkylation reaction of a chiral glycine equivalent .
- Results: The result is a convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine via an alkylation reaction .
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Peptide Synthesis
- Field: Biochemistry
- Summary: Fmoc-L-norleucine is often used as a building block for peptide synthesis . It is particularly useful in solid-phase peptide synthesis (SPPS), a common method for peptide production .
- Method: In SPPS, the Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . After the peptide chain is assembled, the Fmoc group can be removed to yield the final product .
- Results: The specific results can vary depending on the exact experimental conditions and the peptide being synthesized .
Safety And Hazards
Fmoc-L-norleucine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Fmoc-L-norleucine has broad applications in the field of biochemistry and molecular biology . It contributes to the development of novel drugs with its applications in peptide synthesis, protein engineering, and the study of biomolecules . There is ongoing research into convenient asymmetric synthesis of Fmoc-L-norleucine .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426568 | |
Record name | Fmoc-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-norleucine | |
CAS RN |
77284-32-3 | |
Record name | Fmoc-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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